molecular formula C20H21NO2 B2477298 N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide CAS No. 622348-99-6

N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No. B2477298
CAS RN: 622348-99-6
M. Wt: 307.393
InChI Key: AJFRRJRATIMNDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include information on the compound’s reactivity .

Scientific Research Applications

Photoreleasable Protecting Groups

The use of dimethylphenacyl chromophores as photoremovable protecting groups for carboxylic acids highlights a significant application in the synthesis and controlled release of active molecules. This technique is particularly valuable in the development of light-sensitive drugs and materials, offering a method for the precise control over the release of active compounds in response to light exposure (Klan, Zabadal, & Heger, 2000).

Herbicidal Activity

Research into dimethylpropynylbenzamides has revealed their potential as herbicides, demonstrating effectiveness against annual and perennial grasses. This suggests that related compounds, including N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, could be explored for agricultural applications to enhance crop protection and management (K. Viste, A. J. Cirovetti, & B. Horrom, 1970).

Luminescence Sensing

The development of luminescent metal-organic frameworks (MOFs) incorporating dimethylphenyl imidazole dicarboxylate highlights potential applications in sensing and detection. Such frameworks can be engineered to detect specific chemicals, including volatile organic compounds, showcasing the versatility of related chemical structures in the development of sensitive detection systems (B. Shi, Yuanhao Zhong, Lili Guo, & Gang Li, 2015).

Polymers and Materials Science

Research into carboxylate-containing polyamides and their calcium complexes offers insights into materials science applications. These studies suggest potential uses in biomineralization and the development of advanced materials with specific structural and functional properties (N. Ueyama, Tsutomu Hosoi, Yusuke Yamada, M. Doi, T. Okamura, & A. Nakamura, 1998).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific proteins or enzymes, altering cellular processes, or interacting with DNA.

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-11-6-7-12(2)17(8-11)21-20(22)19-15(5)16-9-13(3)14(4)10-18(16)23-19/h6-10H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFRRJRATIMNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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